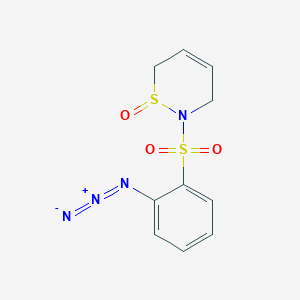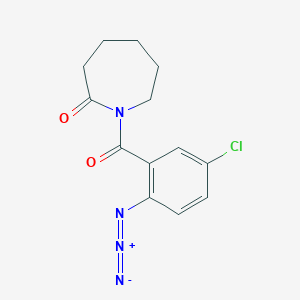
Acetic acid;3,7,11-trimethyldodeca-2,6,10-trienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3,7,11-trimethyldodeca-2,6,10-trienal, also known as farnesyl acetate, is a chemical compound with the molecular formula C17H28O2. It is a colorless to light yellow liquid with a floral aroma. This compound is commonly found in nature and is used in various applications, including as a fragrance ingredient in perfumes and cosmetics .
準備方法
Synthetic Routes and Reaction Conditions
Farnesyl acetate can be synthesized through the esterification of farnesol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Farnesol+Acetic Acid→Farnesyl Acetate+Water
Industrial Production Methods
In industrial settings, farnesyl acetate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving high production efficiency .
化学反応の分析
Types of Reactions
Farnesyl acetate undergoes various chemical reactions, including:
Oxidation: Farnesyl acetate can be oxidized to form farnesyl alcohol and farnesyl acid.
Reduction: Reduction of farnesyl acetate can yield farnesol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products
Oxidation: Farnesyl alcohol, farnesyl acid
Reduction: Farnesol
Substitution: Various substituted farnesyl derivatives
科学的研究の応用
Farnesyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its role in biological processes, including cell signaling and growth.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
作用機序
Farnesyl acetate exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in the farnesylation process, which is crucial for the post-translational modification of proteins. This modification affects protein localization and function, influencing cellular processes such as signal transduction and cell growth .
類似化合物との比較
Similar Compounds
Farnesol: An alcohol derivative of farnesyl acetate.
Farnesyl alcohol: Another alcohol derivative with similar properties.
Farnesyl acid: An oxidized form of farnesyl acetate.
Uniqueness
Farnesyl acetate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol and acid counterparts. Its floral aroma and use in fragrances also set it apart from similar compounds .
特性
CAS番号 |
820239-02-9 |
|---|---|
分子式 |
C17H28O3 |
分子量 |
280.4 g/mol |
IUPAC名 |
acetic acid;3,7,11-trimethyldodeca-2,6,10-trienal |
InChI |
InChI=1S/C15H24O.C2H4O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16;1-2(3)4/h7,9,11-12H,5-6,8,10H2,1-4H3;1H3,(H,3,4) |
InChIキー |
QBHDVNKTICACSF-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)

![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
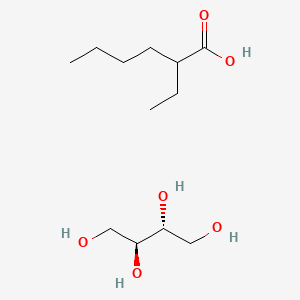
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
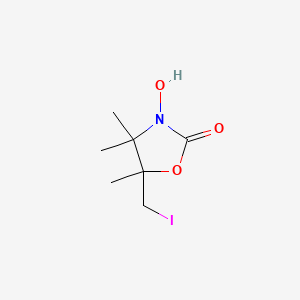
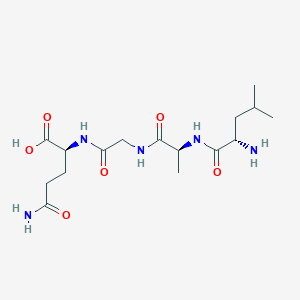
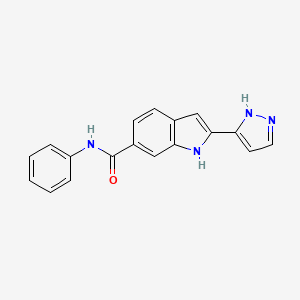
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)
